Acetytastragaloside
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Overview
Description
Acetytastragaloside is a bioactive compound derived from the roots of Astragalus species. It is a triterpene glycoside known for its pharmacological activities, particularly in traditional Chinese medicine. The compound has a molecular formula of C47H74O17 and a molecular weight of 911.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetytastragaloside typically involves the extraction of saponins from the roots of Astragalus species. The extraction can be performed using various methods, including Soxhlet and Twisselmann apparatus . The extracted saponins are then subjected to acetylation reactions to produce this compound. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The roots of Astragalus species are harvested and processed to extract the saponins. These saponins are then purified using chromatographic techniques and subjected to acetylation to yield this compound. The final product is purified to achieve high purity levels suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Acetytastragaloside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: The acetyl groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Acetytastragaloside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of saponins and glycosides.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.
Medicine: this compound has shown promise in the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used in the development of pharmaceutical formulations and nutraceutical products.
Mechanism of Action
The mechanism of action of Acetytastragaloside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, it has been found to inhibit virus replication by interfering with viral enzymes and increasing the survival rate of infected cells . The compound also exhibits anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.
Comparison with Similar Compounds
Acetytastragaloside is unique among triterpene glycosides due to its specific acetylation pattern. Similar compounds include:
Astragaloside IV: Another triterpene glycoside from Astragalus species, known for its immunomodulatory and anti-inflammatory properties.
Cycloastragenol: A triterpene aglycone derived from Astragalus, noted for its telomerase activation and anti-aging effects.
Isoastragaloside I: A glycoside similar to this compound, with slight variations in its sugar moiety and biological activities.
This compound stands out due to its potent antiviral and anticancer activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4,5-diacetyloxy-6-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O17/c1-22(49)58-28-20-57-40(36(60-24(3)51)35(28)59-23(2)50)63-30-12-14-47-21-46(47)16-15-43(8)37(45(10)13-11-31(64-45)42(6,7)56)25(52)18-44(43,9)29(46)17-26(38(47)41(30,4)5)61-39-34(55)33(54)32(53)27(19-48)62-39/h25-40,48,52-56H,11-21H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSMZJAHIHRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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